REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][CH3:8])(=[O:5])[C@H:2]([CH3:4])[OH:3].[H-].[Na+].[CH2:11](Br)[CH:12]=[CH2:13]>C1COCC1>[CH2:13]([O:3][CH:2]([CH3:4])[C:1]([O:6][CH2:7][CH3:8])=[O:5])[CH:12]=[CH2:11] |f:1.2|
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Name
|
|
Quantity
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23.6 g
|
Type
|
reactant
|
Smiles
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C([C@@H](O)C)(=O)OCC
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
36.3 g
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Type
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reactant
|
Smiles
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C(C=C)Br
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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When the addition
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Type
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ADDITION
|
Details
|
are added dropwise
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Type
|
ADDITION
|
Details
|
Some KI is then added
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for 16 h
|
Duration
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16 h
|
Type
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TEMPERATURE
|
Details
|
The mixture is then cooled
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Type
|
CUSTOM
|
Details
|
the reaction is quenched with 100 ml of 2N HCl
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted twice more with Et2O before the combined organic phases
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Type
|
DRY_WITH_MATERIAL
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Details
|
are dried over Na2SO4
|
Type
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FILTRATION
|
Details
|
The mixture is then filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated to dryness on a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC(C(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |